molecular formula C10H11N3O4 B2770167 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic Acid CAS No. 554405-93-5

3-(morpholine-4-carbonyl)pyrazine-2-carboxylic Acid

Cat. No.: B2770167
CAS No.: 554405-93-5
M. Wt: 237.215
InChI Key: WOWZYGCJBHGTJM-UHFFFAOYSA-N
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Description

3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid: is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.22 g/mol It is characterized by the presence of a morpholine ring attached to a pyrazine ring, with carboxylic acid functional groups

Scientific Research Applications

Chemistry: In chemistry, 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs. The unique structure of this compound allows for modifications that can enhance its pharmacological properties .

Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction may produce 3-(morpholine-4-carbonyl)pyrazine-2-methanol .

Mechanism of Action

The mechanism of action of 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid is unique due to the presence of both morpholine and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c14-9(13-3-5-17-6-4-13)7-8(10(15)16)12-2-1-11-7/h1-2H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWZYGCJBHGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=CN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554405-93-5
Record name 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid
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